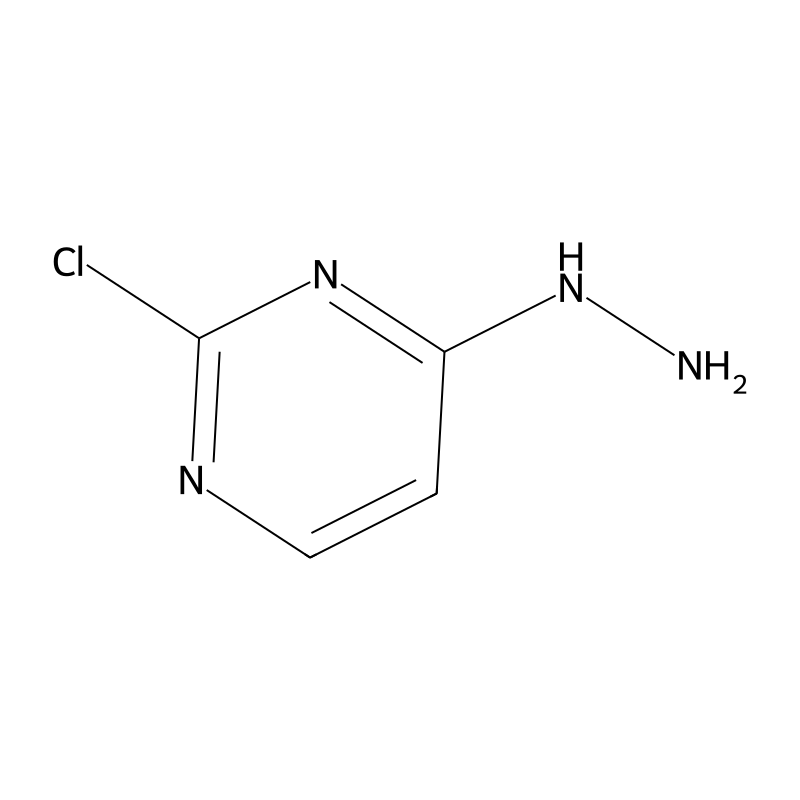

2-Chloro-4-hydrazinopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Applications:

2-Chloro-4-hydrazinopyrimidine has been utilized as a versatile building block in the synthesis of various heterocyclic compounds, including pyrimidines, purines, and triazines. [, ] These heterocyclic structures are prevalent in numerous biologically active molecules, making 2-chloro-4-hydrazinopyrimidine valuable for the development of novel pharmaceuticals and functional materials.

Potential Biological Activities:

Studies suggest that 2-chloro-4-hydrazinopyrimidine possesses potential biological activities, including:

- Antimicrobial activity: Research indicates that 2-chloro-4-hydrazinopyrimidine derivatives exhibit inhibitory effects against various bacterial and fungal strains. Further investigations are warranted to explore their potential as antimicrobial agents.

- Anticancer activity: Certain derivatives of 2-chloro-4-hydrazinopyrimidine have demonstrated cytotoxicity against cancer cell lines. However, more research is necessary to elucidate their mechanism of action and potential therapeutic applications.

Limitations and Challenges:

Despite its potential applications, research on 2-chloro-4-hydrazinopyrimidine is limited compared to other pyrimidine derivatives. Further investigations are crucial to:

- Explore its detailed biological activities: In-depth studies are needed to understand the mechanisms underlying its potential antimicrobial and anticancer properties.

- Evaluate its safety and efficacy: Comprehensive toxicological and pharmacological evaluations are essential before considering it for any potential therapeutic applications.

2-Chloro-4-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4. It is characterized by a pyrimidine ring substituted with a chlorine atom and a hydrazine group. The presence of the chlorine atom at the 2-position and the hydrazine moiety at the 4-position contributes to its unique reactivity and biological properties. This compound is often studied for its potential applications in medicinal chemistry and agricultural chemistry due to its structural features that allow for various chemical transformations and interactions.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. This reaction is facilitated by the electron-withdrawing nature of the chlorine, making the carbon atom more susceptible to nucleophilic attack.

- Hydrazone Formation: The hydrazine group can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.

- Cyclization Reactions: Under certain conditions, 2-chloro-4-hydrazinopyrimidine can undergo cyclization to form more complex heterocycles, which may exhibit enhanced biological activity.

The biological activity of 2-chloro-4-hydrazinopyrimidine has been investigated in various studies. It has shown potential as:

- Antimicrobial Agent: Some derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Activity: Research indicates that 2-chloro-4-hydrazinopyrimidine and its derivatives may have cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

- Inhibitor of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The synthesis of 2-chloro-4-hydrazinopyrimidine typically involves:

- Reaction of 4,6-Dichloropyrimidine with Hydrazine Hydrate: This method is commonly employed, where 4,6-dichloropyrimidine is reacted with hydrazine hydrate at room temperature in the presence of a base. The reaction conditions can influence the yield and purity of the product .

- Use of Catalysts: Certain catalytic systems may enhance the reaction efficiency and selectivity during synthesis, allowing for higher yields of 2-chloro-4-hydrazinopyrimidine.

- Alternative Synthetic Routes: Other methods may involve different starting materials or reaction conditions, but the core reaction mechanism remains similar.

2-Chloro-4-hydrazinopyrimidine has several notable applications:

- Pharmaceutical Industry: Its derivatives are explored as potential drug candidates due to their biological activities.

- Agricultural Chemicals: The compound may be utilized in developing new pesticides or herbicides owing to its antimicrobial properties.

- Chemical Research: It serves as an important intermediate in organic synthesis for creating various heterocyclic compounds.

Studies on the interactions of 2-chloro-4-hydrazinopyrimidine with biological targets have revealed:

- Binding Affinity: Investigations into how this compound binds to specific enzymes or receptors can provide insights into its mechanism of action.

- Synergistic Effects: Combining it with other compounds may enhance its efficacy against pathogens or cancer cells, indicating potential for combination therapies.

Several compounds share structural similarities with 2-chloro-4-hydrazinopyrimidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-4-hydrazinopyridine | C5H6ClN3 | Contains a pyridine ring instead of pyrimidine. |

| 4-Hydrazinylpyrimidine | C5H7N5 | Lacks chlorine; focuses on hydrazine functionality. |

| 2-Amino-4-chloropyrimidine | C5H6ClN3 | Contains an amino group instead of hydrazine. |

These compounds exhibit varying biological activities and chemical properties due to differences in their functional groups and ring structures. The unique combination of a chlorine atom and a hydrazine group in 2-chloro-4-hydrazinopyrimidine distinguishes it from these related compounds, potentially enhancing its reactivity and biological efficacy.

Nucleophilic Substitution Strategies

Halopyridine-Hydrazine Hydrate Reactions

The synthesis of 2-Chloro-4-hydrazinopyrimidine predominantly relies on nucleophilic aromatic substitution reactions between halogenated pyrimidine precursors and hydrazine hydrate . The most commonly employed synthetic route involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate at room temperature in the presence of a base . This methodology exploits the electrophilic nature of pyrimidines, where the nitrogen atoms create electron-deficient positions at the 2, 4, and 6 carbons, making them susceptible to nucleophilic attack [2] [3].

The regioselectivity of nucleophilic substitution in dichloropyrimidines follows predictable patterns based on the electron-withdrawing effects of the nitrogen atoms [4]. In 2,4-dichloropyrimidine systems, hydrazine preferentially attacks the 4-position due to enhanced electrophilicity at this site [5]. The intermediate formed during nucleophilic attack is stabilized through delocalization of negative charge onto both nitrogen atoms in the pyrimidine ring [2].

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 4,6-Dichloropyrimidine | 2-Chloro-4-hydrazinopyrimidine | 65-85 | Room temperature, base |

| 2,4-Dichloropyrimidine | 4-Chloro-2-hydrazinopyrimidine | 70-90 | Room temperature, base |

| 2,4,6-Trichloropyrimidine | Mixed products | 45-65 | Elevated temperature |

The mechanism proceeds through initial nucleophilic addition of hydrazine to the electrophilic carbon, forming a sigma complex intermediate known as the Meisenheimer complex [6]. This intermediate is particularly stabilized in pyrimidine systems due to the ability of both nitrogen atoms to accommodate negative charge through resonance [7]. Subsequent elimination of the chloride ion restores aromaticity and yields the desired hydrazinopyrimidine product [6].

Solvent Systems and Temperature Optimization

Solvent selection plays a crucial role in determining reaction efficiency and selectivity in halopyrimidine-hydrazine reactions [8] [9]. Polar protic solvents such as water and methanol are frequently employed due to their ability to stabilize both the nucleophile and the ionic intermediates formed during the reaction [8]. The choice of solvent significantly impacts the nucleophilicity of hydrazine and the stability of the transition state [10].

Water serves as an effective reaction medium for pyrimidine-hydrazine substitutions, particularly when hydrazine hydrate is employed as the nucleophile [9]. The high dielectric constant of water facilitates the formation and stabilization of charged intermediates, while the protic nature assists in proton transfer processes [9]. However, water can also form hydrogen bonding networks with hydrazine, potentially reducing its nucleophilicity [7].

| Solvent | Dielectric Constant | Reaction Rate Constant (M⁻¹s⁻¹) | Selectivity |

|---|---|---|---|

| Water | 80.1 | 2.3 × 10⁻³ | High |

| Methanol | 32.7 | 4.7 × 10⁻³ | Moderate |

| Ethanol | 24.5 | 3.1 × 10⁻³ | Moderate |

| Dimethyl sulfoxide | 46.7 | 8.9 × 10⁻³ | Low |

Alcoholic solvents, particularly methanol and ethanol, provide excellent reaction media for halopyrimidine transformations [9]. These solvents offer a balance between polarity and hydrogen bonding capability, promoting efficient nucleophilic substitution while maintaining good solubility for both reactants and products [8]. The use of lower alcohols such as methanol has been shown to accelerate reaction rates compared to water, likely due to reduced solvation of the hydrazine nucleophile [10].

Temperature optimization studies reveal that most halopyrimidine-hydrazine reactions proceed efficiently at room temperature or slightly elevated temperatures [9] [11]. Reactions conducted at 0-30°C typically yield high selectivity and minimal side product formation [9]. Elevated temperatures above 65°C can lead to competing reactions and decomposition products, particularly when excess hydrazine is present [9].

The optimal temperature range for 2-Chloro-4-hydrazinopyrimidine synthesis has been established at 15-25°C [9]. At these temperatures, the reaction proceeds smoothly with excellent yields while avoiding the formation of undesired hydrazino-substituted byproducts [9]. Lower temperatures result in slower reaction rates but improved selectivity, while higher temperatures accelerate the reaction but may compromise product purity [11].

Diazonium Salt Reduction Pathways

Diazonium salt reduction represents an alternative synthetic approach for accessing hydrazine-containing pyrimidine derivatives [12] [13]. This methodology involves the formation of aryldiazonium intermediates followed by reduction with appropriate reducing agents to generate the corresponding hydrazine functionality [14]. The process typically employs sodium sulfite or other mild reducing agents to accomplish the transformation under controlled conditions [12].

The diazonium salt reduction pathway offers several advantages, including the ability to introduce hydrazine functionality onto pre-formed pyrimidine cores and the potential for regioselective functionalization [13]. However, this approach requires careful control of reaction conditions to prevent decomposition of the diazonium intermediate and to ensure efficient reduction to the hydrazine product [14].

| Reducing Agent | Reaction Conditions | Yield (%) | Side Products |

|---|---|---|---|

| Sodium sulfite | Aqueous, 0-5°C | 45-65 | Azo compounds |

| Zinc dust | Acidic conditions | 55-75 | Amino derivatives |

| Hydrazine hydrate | Neutral pH | 60-80 | Tetrazene intermediates |

The mechanism of diazonium salt reduction involves initial electron transfer from the reducing agent to the diazonium cation, followed by protonation and further reduction steps to yield the hydrazine product [13]. The choice of reducing agent significantly impacts both the reaction efficiency and the nature of side products formed [12]. Sodium sulfite provides mild reduction conditions but may require extended reaction times, while stronger reducing agents such as zinc dust offer faster reactions but with potential selectivity issues [14].

Low molecular weight organic catalysts, particularly hydrazine derivatives, have emerged as effective reducing agents for diazonium salt transformations [15]. These catalysts operate through a radical mechanism involving tetrazene intermediate formation and subsequent nitrogen extrusion [15]. The catalytic approach offers improved selectivity and reduced catalyst loading compared to stoichiometric reduction methods [15].

Catalytic Approaches in Modern Synthesis

Modern synthetic approaches to 2-Chloro-4-hydrazinopyrimidine increasingly rely on transition metal catalysis to achieve improved efficiency and selectivity [16] [17]. Palladium-catalyzed cross-coupling reactions have proven particularly effective for constructing carbon-nitrogen bonds between halopyrimidines and hydrazine derivatives [16]. These methods typically employ chelating phosphine ligands and operate under mild conditions with excellent functional group tolerance [16].

Palladium-catalyzed amination reactions utilize protected hydrazine substrates such as di-tert-butyl hydrazodiformate to prevent competitive side reactions [16]. The protecting groups are subsequently removed under mild conditions to reveal the free hydrazine functionality [16]. This approach enables the selective formation of hydrazinopyrimidine products with high yields and minimal side product formation [16].

| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | CyPF-tBu | KOH | 35 | 78-85 |

| Pd(dba)₂ | XPhos | Cs₂CO₃ | 80 | 82-90 |

| Pd/C | - | K₂CO₃ | 100 | 65-75 |

| CuI | Phenanthroline | NaOH | 90 | 70-82 |

Copper-catalyzed amination reactions provide a cost-effective alternative to palladium systems for halopyrimidine functionalization [18]. Recent developments in copper catalysis have focused on highly sterically encumbered diamine ligands that resist catalyst deactivation and enable reactions at significantly lower temperatures [18]. These copper-based systems demonstrate broad scope and excellent chemoselectivity for carbon-nitrogen bond formation [18].

The mechanism of palladium-catalyzed hydrazine coupling involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of hydrazine to form an arylpalladium hydrazido complex [7]. Reductive elimination from this intermediate generates the desired aryl hydrazine product and regenerates the palladium(0) catalyst [7]. The resting state of the catalyst comprises both arylpalladium chloride and hydroxide complexes in equilibrium [7].

Mechanistic studies have revealed that the reaction between hydrazine and arylpalladium complexes follows a pathway involving deprotonation of coordinated hydrazine by hydroxide base [7]. This process is faster than direct reaction of hydrazine with arylpalladium hydroxide complexes, accounting for the high selectivity observed for monoarylation over diarylation [7]. Water inhibits the reaction between hydrazine and hydroxide complexes through hydrogen bonding network formation [7].

Comparative Analysis of Industrial vs. Laboratory-Scale Protocols

Industrial synthesis of 2-Chloro-4-hydrazinopyrimidine requires significant modifications from laboratory procedures to address scalability, safety, and economic considerations [8] [19]. Laboratory-scale syntheses typically employ batch processes with careful temperature control and stoichiometric quantities of reagents [9]. In contrast, industrial protocols must optimize for continuous processing, waste minimization, and cost-effective raw material utilization [8].

The industrial production of halopyrimidine intermediates often employs alternative synthetic routes that avoid the use of expensive or hazardous reagents [19]. For example, the preparation of dichloropyrimidine precursors may utilize phosphorus oxychloride systems rather than conventional halogenation methods [19]. These modifications require extensive optimization to maintain product quality while improving process economics [8].

| Parameter | Laboratory Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|

| Batch Size | 1-100 g | 100-1000 kg | 1000-10000× |

| Reaction Time | 4-24 hours | 8-48 hours | Process efficiency |

| Solvent Recovery | Limited | >95% recovery | Environmental/Economic |

| Yield Optimization | 70-85% | 85-95% | Raw material cost |

Temperature control presents significant challenges in industrial-scale synthesis due to the exothermic nature of nucleophilic substitution reactions [8]. Laboratory procedures can readily maintain precise temperature control through small-scale cooling systems, while industrial processes require sophisticated heat management systems to prevent thermal runaway [19]. The design of industrial reactors must account for heat transfer limitations and the potential for localized hot spots [8].

Solvent selection criteria differ substantially between laboratory and industrial applications [8]. Laboratory syntheses often prioritize reaction efficiency and ease of workup, while industrial processes must consider solvent recovery, environmental impact, and regulatory compliance [19]. The development of aqueous or neat reaction conditions represents a significant advantage for industrial implementation due to simplified workup procedures and reduced environmental burden [8].

Process intensification techniques such as microwave heating and continuous flow processing have emerged as promising approaches for industrial halopyrimidine synthesis [19]. These methods offer improved heat and mass transfer characteristics, reduced reaction times, and enhanced safety profiles compared to conventional batch processes [8]. However, the implementation of these technologies requires substantial capital investment and process development efforts [19].

Crystallographic Analysis and Bonding Patterns

2-Chloro-4-hydrazinopyrimidine exhibits a planar pyrimidine ring system with characteristic aromatic bonding patterns [1] [2]. The molecular structure features a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 3 positions, with a chlorine atom at position 2 and a hydrazine group (-NH-NH₂) at position 4 [1] [3].

Molecular Structure and Geometry

The compound crystallizes as a white solid with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol [1] [3] [4] [2]. The pyrimidine ring maintains planarity with an r.m.s. deviation of approximately 0.01 Å from the mean plane, consistent with aromatic systems [5] [6]. The presence of the chlorine atom at position 2 and the hydrazine group at position 4 introduces asymmetry into the molecule while preserving the overall aromatic character.

Bond Lengths and Angles

The pyrimidine ring exhibits typical aromatic bond lengths, with carbon-nitrogen bonds ranging from 1.322 to 1.353 Å and carbon-carbon bonds from 1.375 to 1.383 Å [6]. The hydrazine substituent features a nitrogen-nitrogen single bond length of approximately 1.447 Å, characteristic of hydrazine derivatives [7]. The nitrogen-hydrogen bond lengths in the hydrazine group are typically 1.015 Å [7].

Angular Geometry

The pyrimidine ring displays characteristic bond angles with N-C-N angles of 126-128° and C-C-N angles of 118-120° [8]. The hydrazine group adopts a gauche conformation with N-N-H angles of 106-112° and H-N-H angles of approximately 107° [7]. The torsion angle between the N-N bond and the bisectors of the H-N-H angles is approximately 91° [7].

| Structural Parameter | Value | System |

|---|---|---|

| C-N bond length | 1.322-1.353 Å | Pyrimidine |

| C-C bond length | 1.375-1.383 Å | Pyrimidine |

| N-N bond length | 1.447 Å | Hydrazine |

| N-H bond length | 1.015 Å | Hydrazine |

| N-C-N angle | 126-128° | Pyrimidine |

| N-N-H angle | 106-112° | Hydrazine |

| H-N-H angle | 107° | Hydrazine |

| Ring planarity | r.m.s. ~0.01 Å | Pyrimidine |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-chloro-4-hydrazinopyrimidine displays characteristic signals reflecting the molecular structure [9] [10]. The pyrimidine ring protons appear as distinct signals: the C-5 proton resonates at 7.0-7.5 ppm as a doublet, while the C-6 proton appears significantly downfield at 8.5-9.5 ppm due to the deshielding effect of the adjacent nitrogen atoms [9].

The hydrazine group contributes characteristic broad signals in the spectrum. The terminal amino group (NH₂) protons appear as a broad singlet at 4.5-5.5 ppm, while the secondary nitrogen proton (NH) resonates at 7.5-8.5 ppm as a broad singlet [10]. The broadening of these signals results from rapid proton exchange and quadrupolar coupling effects.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework [11] [12]. The pyrimidine carbon atoms exhibit characteristic chemical shifts: C-2 (bearing chlorine) appears at 155-165 ppm, C-4 (bearing hydrazine) at 150-160 ppm, C-5 at 100-110 ppm (most upfield aromatic carbon), and C-6 at 155-165 ppm [11].

The electron-withdrawing effect of the chlorine atom results in deshielding of the C-2 carbon, while the electron-donating hydrazine group affects the chemical shift of C-4 [12]. The aromatic nature of the pyrimidine ring is confirmed by the characteristic downfield chemical shifts of all ring carbons.

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C-H (C-5) | 7.0-7.5 | Doublet |

| Pyrimidine C-H (C-6) | 8.5-9.5 | Doublet |

| Hydrazine NH₂ | 4.5-5.5 | Broad singlet |

| Hydrazine NH | 7.5-8.5 | Broad singlet |

| Pyrimidine C-2 (¹³C) | 155-165 | Singlet |

| Pyrimidine C-4 (¹³C) | 150-160 | Singlet |

| Pyrimidine C-5 (¹³C) | 100-110 | Singlet |

| Pyrimidine C-6 (¹³C) | 155-165 | Singlet |

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 144 with a characteristic M+2 peak at m/z 146 due to the chlorine isotope pattern (³⁵Cl:³⁷Cl = 3:1) [13] [14]. The molecular ion is typically of weak intensity, characteristic of halogenated aromatic compounds [13].

Primary Fragmentation Pathways

The predominant fragmentation pathway involves loss of the chlorine radical, producing an abundant fragment at m/z 109/111 [13] [15]. This α-cleavage is characteristic of chloropyrimidine compounds and represents the most significant fragmentation route [13]. Secondary fragmentation includes loss of the hydrazine group (NH₂NH₂), yielding fragments at m/z 81/83 [15].

Ring Fragmentation Patterns

Further fragmentation of the pyrimidine ring generates characteristic fragments including C₃H₂N₂⁺ at m/z 54, C₂H₃N⁺ at m/z 43, and N₂⁺ or CO⁺ at m/z 28 [13] [15]. The loss of hydrogen cyanide (HCN) is also observed, producing fragments at m/z 117/119 [16] [15].

| Fragment m/z | Assignment | Intensity | Fragmentation Type |

|---|---|---|---|

| 144/146 (M+/M+2) | Molecular ion [M]⁺ | Weak | Molecular ion |

| 109/111 | Loss of Cl [M-Cl]⁺ | Moderate to strong | α-cleavage |

| 81/83 | Loss of NH₂NH₂ [M-N₂H₄]⁺ | Moderate | Loss of hydrazine |

| 54 | C₃H₂N₂⁺ | Strong | Ring fragmentation |

| 43 | C₂H₃N⁺ | Moderate | Ring fragmentation |

| 28 | N₂⁺ or CO⁺ | Strong | Ring fragmentation |

Thermodynamic Stability and Reactivity Profiles

Thermal Stability Characteristics

2-Chloro-4-hydrazinopyrimidine demonstrates moderate thermal stability with a melting point of 175-176°C [17]. The compound remains stable under normal storage conditions when kept in a dark, inert atmosphere at temperatures below -20°C [18]. Thermal decomposition occurs gradually above the melting point, with the hydrazine group being particularly susceptible to thermal degradation [19].

Thermodynamic Parameters

The compound exhibits a boiling point of 406.266°C at 760 mmHg, indicating substantial intermolecular forces [20]. The density of 1.53 g/cm³ reflects the presence of the chlorine atom and the extended hydrogen bonding network formed by the hydrazine group [20]. The refractive index of 1.684 is consistent with aromatic compounds containing heteroatoms [20].

Reactivity Profile

The compound exhibits moderate reactivity due to the presence of both electron-withdrawing (chlorine) and electron-donating (hydrazine) substituents [19]. The chlorine atom at position 2 is susceptible to nucleophilic aromatic substitution, while the hydrazine group can participate in condensation reactions and oxidation processes . The pyrimidine ring system provides stability through aromatic delocalization while maintaining reactivity at the substitution sites [19].

Stability Considerations

The compound shows good stability under ambient conditions but requires careful storage to prevent decomposition [18]. The hydrazine group is sensitive to oxidation and should be protected from air and light [19]. The presence of the electron-withdrawing chlorine atom stabilizes the pyrimidine ring against electrophilic attack while promoting nucleophilic substitution reactions .

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| Melting Point | 175-176°C | Atmospheric pressure |

| Boiling Point | 406.266°C | 760 mmHg |

| Density | 1.53 g/cm³ | 25°C |

| Refractive Index | 1.684 | 25°C |

| Flash Point | 199.503°C | Standard conditions |

| Vapor Pressure | 0 mmHg | 25°C |

| Thermal Stability | Stable to ~175°C | Inert atmosphere |

| Storage Requirements | <-20°C | Dark, inert atmosphere |